molecular formula C21H17ClN2O3 B213699 N-(2-carbamoylphenyl)-3-[(3-chlorophenoxy)methyl]benzamide

N-(2-carbamoylphenyl)-3-[(3-chlorophenoxy)methyl]benzamide

Katalognummer B213699
Molekulargewicht: 380.8 g/mol
InChI-Schlüssel: QJEBLGWTTYWBSQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-carbamoylphenyl)-3-[(3-chlorophenoxy)methyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as GW 501516 and has been extensively studied for its ability to activate the PPAR-delta pathway, which plays a crucial role in regulating lipid metabolism and energy homeostasis.

Wirkmechanismus

N-(2-carbamoylphenyl)-3-[(3-chlorophenoxy)methyl]benzamide activates the PPAR-delta pathway by binding to and activating the PPAR-delta receptor. This activation results in the upregulation of genes involved in fatty acid oxidation and energy expenditure, leading to increased lipid metabolism and energy expenditure.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase fatty acid oxidation and energy expenditure, resulting in decreased body weight and improved insulin sensitivity. It has also been shown to improve lipid profile and reduce the risk of atherosclerosis.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using N-(2-carbamoylphenyl)-3-[(3-chlorophenoxy)methyl]benzamide in lab experiments is its ability to activate the PPAR-delta pathway, which plays a crucial role in regulating lipid metabolism and energy homeostasis. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully monitored.

Zukünftige Richtungen

There are several future directions for research on N-(2-carbamoylphenyl)-3-[(3-chlorophenoxy)methyl]benzamide. One of the potential applications of this compound is in the treatment of metabolic disorders such as obesity, diabetes, and dyslipidemia. Further research is needed to determine the optimal dosage and duration of treatment for these conditions. Another potential application of this compound is in cancer therapy, as it has been shown to have anticancer properties. Future research is needed to determine the efficacy of this compound in different types of cancer and to develop more potent and selective analogs. Finally, further research is needed to determine the long-term safety and potential side effects of this compound.

Synthesemethoden

The synthesis of N-(2-carbamoylphenyl)-3-[(3-chlorophenoxy)methyl]benzamide involves several steps, including the reaction of 2-aminobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride. This intermediate is then reacted with 2-amino-N-(2-hydroxyethyl)benzamide to form N-(2-carbamoylphenyl)-2-(2-chlorobenzoyl)benzamide. Finally, the reaction of this compound with 3-chlorophenylboronic acid and a palladium catalyst yields this compound.

Wissenschaftliche Forschungsanwendungen

N-(2-carbamoylphenyl)-3-[(3-chlorophenoxy)methyl]benzamide has been extensively studied for its potential applications in various fields, including sports performance enhancement, treatment of metabolic disorders, and cancer therapy. This compound has been shown to activate the PPAR-delta pathway, which plays a crucial role in regulating lipid metabolism and energy homeostasis. As a result, it has been proposed as a potential treatment for metabolic disorders such as obesity, diabetes, and dyslipidemia.

Eigenschaften

Molekularformel

C21H17ClN2O3

Molekulargewicht

380.8 g/mol

IUPAC-Name

2-[[3-[(3-chlorophenoxy)methyl]benzoyl]amino]benzamide

InChI

InChI=1S/C21H17ClN2O3/c22-16-7-4-8-17(12-16)27-13-14-5-3-6-15(11-14)21(26)24-19-10-2-1-9-18(19)20(23)25/h1-12H,13H2,(H2,23,25)(H,24,26)

InChI-Schlüssel

QJEBLGWTTYWBSQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC(=CC=C2)COC3=CC(=CC=C3)Cl

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC=CC(=C2)COC3=CC(=CC=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.